physical and chemical properties of 2-hydroxy-5-iodobenzoyl chloride
physical and chemical properties of 2-hydroxy-5-iodobenzoyl chloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-5-iodobenzoyl Chloride
Introduction: 2-Hydroxy-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a highly reactive acyl chloride, a directing hydroxyl group, and a sterically influential iodine atom, confers a unique reactivity profile. This makes it a valuable building block for constructing complex molecules, particularly within the pharmaceutical and fine chemical industries. For researchers and drug development professionals, a thorough understanding of its properties is not merely academic; it is essential for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes. This guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 2-hydroxy-5-iodobenzoyl chloride, grounded in established chemical principles and supported by practical, field-proven insights.
Chemical Identity and Structure
The foundational characteristics of 2-hydroxy-5-iodobenzoyl chloride are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.
| Property | Value |
| IUPAC Name | 2-Hydroxy-5-iodobenzoyl chloride |
| CAS Number | 13589-25-8[1] |
| Molecular Formula | C₇H₄ClIO₂[1] |
| Molecular Weight | 282.46 g/mol [1] |
| Synonyms | 5-Iodosalicyloyl chloride |
| SMILES | O=C(Cl)C1=CC(I)=CC=C1O[1] |
The molecule's structure consists of a benzene ring substituted with a hydroxyl group and a benzoyl chloride group in an ortho orientation (positions 1 and 2). A large iodine atom is situated at position 5 (para to the hydroxyl group). This specific arrangement of functional groups is the primary determinant of its chemical behavior.
Physical Properties
The physical state and solubility of 2-hydroxy-5-iodobenzoyl chloride dictate its handling, storage, and application in various reaction media.
| Property | Value | Source(s) |
| Appearance | Solid, viscous liquid, or low melting solid; may appear light yellow. | [2][3] |
| Melting Point | 63 - 65 °C | |
| Boiling Point | 120 - 121 °C at 1 hPa (1 mbar) | |
| Solubility | Soluble in anhydrous, non-polar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., dichloromethane).[4] | [4] |
| Decomposition | Reacts violently with water and other protic solvents (e.g., alcohols, amines).[4] | [4] |
The low melting point indicates that the compound may be encountered as either a solid or a liquid depending on ambient laboratory temperatures. Its high reactivity with water is a critical handling parameter, necessitating the use of anhydrous solvents and techniques to prevent hydrolysis to the corresponding carboxylic acid.
Chemical Properties and Reactivity
The chemical utility of 2-hydroxy-5-iodobenzoyl chloride is dominated by the electrophilicity of the acyl chloride functional group.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl carbon of the acyl chloride is highly electron-deficient, making it an excellent electrophile. This is due to the strong negative inductive effects (-I) of both the chlorine atom and the oxygen atom. The presence of the iodine atom further withdraws electron density from the aromatic ring, enhancing the electrophilicity of the carbonyl carbon.[5] Consequently, the compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Common Reactions
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Hydrolysis: The most significant side reaction is hydrolysis. Exposure to moisture, even atmospheric humidity, leads to a rapid reaction to form 2-hydroxy-5-iodobenzoic acid and hydrochloric acid gas.[4] This is why anhydrous conditions are paramount.
-
Esterification: In the presence of an alcohol and typically a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, it forms the corresponding ester.
-
Amidation: Reaction with primary or secondary amines yields the corresponding amide. A base is also required to neutralize the generated HCl.
Influence of Substituents on Reactivity
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Electronic Effects: The ortho-hydroxyl group can exert a positive mesomeric effect (+M), donating electron density to the ring. However, this is largely overshadowed by the powerful electron-withdrawing inductive effects (-I) of the three halogen atoms (Cl and I), resulting in a highly activated acyl chloride.[5]
-
Steric Effects: The bulky iodine atom at position 5 and the hydroxyl group at position 2 can introduce steric hindrance, which may influence the approach of very bulky nucleophiles to the carbonyl carbon.
Stability and Storage
2-Hydroxy-5-iodobenzoyl chloride is sensitive to moisture, light, and heat. To maintain its chemical integrity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[2]
Synthesis and Purification
The most direct and common synthesis of 2-hydroxy-5-iodobenzoyl chloride involves the chlorination of its parent carboxylic acid.
Primary Synthetic Route
The synthesis is typically achieved by reacting 2-hydroxy-5-iodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.[4]
Caption: Synthetic workflow for 2-Hydroxy-5-iodobenzoyl chloride.
Detailed Experimental Protocol: Synthesis via Thionyl Chloride
Causality Behind Experimental Choices: This protocol utilizes thionyl chloride, a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification. DMF acts as a catalyst by forming a reactive Vilsmeier intermediate, which accelerates the rate-limiting step. The entire process must be conducted under anhydrous conditions to prevent hydrolysis of the product.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or nitrogen inlet), add 2-hydroxy-5-iodobenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous inert solvent, such as toluene, to the flask.[4]
-
Reagent Addition: Add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise to the stirred suspension at room temperature.
-
Catalysis: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).[4]
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours.[4] The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[4]
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a dry, non-polar solvent like hexane.[4]
Analytical Characterization
Confirming the identity and purity of 2-hydroxy-5-iodobenzoyl chloride is essential. Standard spectroscopic methods are employed for this purpose.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1770–1800 cm⁻¹ (characteristic of an aromatic acyl chloride). Broad O-H stretch: ~3200-3400 cm⁻¹. C-Cl stretch: ~650-850 cm⁻¹. |
| ¹H NMR Spectroscopy | Three aromatic protons exhibiting a splitting pattern consistent with 1,2,4-trisubstitution. The proton ortho to the carbonyl group will be the most downfield. |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal at ~165-170 ppm. Aromatic carbon signals in the ~110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. Characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in ~3:1 ratio). Common fragmentation includes the loss of the chlorine atom (-35/37 Da). |
Applications in Research and Development
2-Hydroxy-5-iodobenzoyl chloride is not typically an end-product but rather a high-value intermediate.
-
Pharmaceutical Synthesis: Halogenated compounds are prevalent in pharmaceuticals, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[6] This reagent allows for the direct incorporation of the 2-hydroxy-5-iodobenzoyl moiety, a pharmacophore present in various biologically active molecules.
-
Building Block: It serves as a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery. Its defined reactivity allows for predictable and controlled derivatization.
-
Fine Chemicals: It is used in the synthesis of dyes and other specialized organic materials where its specific substitution pattern is required.
Safety and Handling
Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling 2-hydroxy-5-iodobenzoyl chloride.
Caption: Logical workflow for the safe handling of reactive acyl chlorides.
Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage upon contact.
-
Lachrymator: The vapor is irritating to the eyes and respiratory system.[3][7]
-
Water-Reactive: Reacts with water to produce corrosive and toxic hydrogen chloride gas.
Handling and First Aid
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3][8]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[4]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
2-Hydroxy-5-iodobenzoyl chloride is a highly reactive and versatile chemical intermediate whose properties are defined by the interplay of its acyl chloride, hydroxyl, and iodo functional groups. Its utility in the synthesis of complex organic molecules, especially in the pharmaceutical sector, is significant. However, its reactivity demands rigorous adherence to safety protocols and anhydrous handling techniques. This guide has provided the in-depth technical details and practical insights necessary for scientists and researchers to utilize this valuable compound effectively and safely in their development endeavors.
References
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NextSDS. (n.d.). 2-hydroxy-5-iodobenzoyl chloride — Chemical Substance Information. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 1-(Pyridazin-4-yl)ethanone - CAS:50901-46-7. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-hydroxy-3,5-diiodobenzoyl chloride. Retrieved from [Link]
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Al-Zoubi, W., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
Sources
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